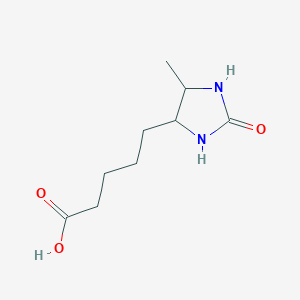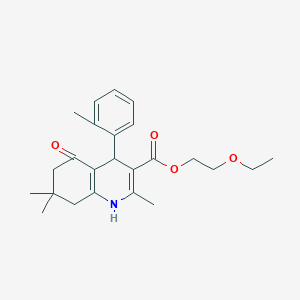![molecular formula C21H19NO3S2 B4895094 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)
5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It may also induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one can have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in vitro and in vivo. It can also inhibit the growth of cancer cells and induce apoptosis, as mentioned earlier.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one in laboratory experiments is its potential pharmacological properties. This compound has shown promising results in various research areas, such as anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are various future directions for the research on 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one. One of the significant areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Other future directions include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, the evaluation of its toxicity and safety profile, and the development of novel drug delivery systems that can enhance its bioavailability and therapeutic efficacy. Additionally, further research is needed to explore the potential of this compound in other research areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to explore its potential in various research areas and to develop more efficient synthesis methods and drug delivery systems.
Synthesis Methods
The synthesis of 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one has been reported using different methods. One of the commonly used methods involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with thiourea and benzyl bromide in the presence of a base such as potassium hydroxide. The reaction mixture is refluxed in ethanol for several hours, and the resulting product is isolated and purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
The potential pharmacological properties of 5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one have been studied in various scientific research applications. One of the significant areas of research is its anti-cancer activity. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Other research areas include anti-inflammatory, antioxidant, and antimicrobial activities.
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c1-3-11-25-17-10-9-16(12-18(17)24-2)13-19-20(23)22(21(26)27-19)14-15-7-5-4-6-8-15/h3-10,12-13H,1,11,14H2,2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPFCCARCUJCG-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)